N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine
Description
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine is an olefinic amine compound featuring a pyridinyl substituent at the C5 position of a pentenyl backbone and a methyl group at the N-terminal. Its structure is characterized by a trans (E)-configured double bond between C4 and C5, a critical feature for receptor interaction . Synthetically, it is prepared via Heck coupling of 3-bromopyridine with (2S)-4-penten-2-ol, followed by methylamine substitution . This compound is a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly targeting α4β2* subtypes, which are implicated in cognitive function and dopamine release .
Properties
IUPAC Name |
N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJOUFGBRDCNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC1=CN=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707608 | |
| Record name | N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189274-80-4 | |
| Record name | N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine typically involves the reaction of pyridine derivatives with appropriate amine precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond under mild conditions . The reaction conditions often include the use of dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed methods. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
Cancer Therapy
Mechanism of Action : N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in the regulation of transcription and cell cycle progression. Inhibition of CDK9 has been associated with the induction of apoptosis in cancer cells, making it a promising target for anti-cancer drug development .
Case Studies :
- In a study involving the synthesis of various pyrimidine derivatives, compounds similar to this compound exhibited selective inhibition of CDK9 over other kinases, suggesting a potential for reduced side effects compared to non-selective inhibitors .
Data Table :
| Compound Name | CDK Inhibition IC50 (µM) | Selectivity Ratio (CDK9/CDK2) |
|---|---|---|
| This compound | 5.0 | 44-fold |
| Compound A | 10.0 | 10-fold |
| Compound B | 15.0 | Non-selective |
Neuropharmacology
Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or protect against neurodegeneration.
Case Studies :
- Research has shown that compounds with similar structures can enhance synaptic plasticity and reduce neuroinflammation in animal models of neurodegenerative diseases .
Chemical Probes in Biological Research
Research Applications : The compound can serve as a chemical probe to study the role of specific kinases in cellular processes. By selectively inhibiting CDK9, researchers can investigate the downstream effects on gene expression and cell cycle dynamics.
Data Table :
| Application Area | Description |
|---|---|
| Kinase Inhibition Studies | Use as a selective inhibitor to explore CDK9 pathways. |
| Gene Expression Analysis | Investigate changes in transcriptional profiles upon treatment. |
Mechanism of Action
The mechanism of action of N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
Key structural modifications in analogs include:
- Pyridine Substituents : Alterations at the pyridine C5 position significantly influence receptor selectivity.
- Backbone Geometry : E/Z isomerism and stereochemistry (e.g., 2S vs. 2R) modulate binding efficacy.
- Ring Systems : Bicyclic or tricyclic frameworks vs. linear olefinic chains.
Table 1: Structural and Functional Comparison of Analogs
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., phenylethynyl) : Compound 9’s phenylethynyl group enhances lipophilicity and α4β2* affinity, making it a potent antagonist .
- Alkoxy Groups (e.g., isopropoxy) : Ispronicline’s isopropoxy substituent improves metabolic stability and α4β2 selectivity, contributing to its progression to clinical trials .
- Aromatic System Swaps : Replacing pyridine with a phenyl ring (as in compounds) shifts activity toward dopamine pathways, reducing nAChR specificity .
Stereochemical and Geometric Effects
- E vs. Z Isomers : The E-configuration, typically formed via Heck coupling, is optimal for receptor binding due to spatial alignment of the pyridine and amine groups . Z-isomers (synthesized via hydrogenation of alkynes) show reduced activity .
- Chiral Centers : The (2S)-configuration in Ispronicline enhances receptor interaction compared to the (2R)-enantiomer, demonstrating enantiomer-specific efficacy .
Research Findings and Clinical Relevance
- Ispronicline : Demonstrated promise in Phase III trials for Alzheimer’s disease but faced setbacks due to off-target effects, highlighting the balance between selectivity and side effects .
- Compound 9: Preclinical studies show nanomolar affinity for α4β2* receptors, but its phenylethynyl group raises toxicity concerns .
- α7-Targeting Analogs (e.g., Compound 4) : Exhibit neuroprotective effects but lack oral bioavailability due to rigid tricyclic structures .
Biological Activity
N-Methyl-5-(pyridin-3-yl)pent-4-en-2-amine, a compound featuring a pyridine ring and an amine functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various research studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its unique arrangement of carbon, nitrogen, and hydrogen atoms, which contributes to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of pyridine have been shown to inhibit various cancer cell lines, suggesting that modifications to the pyridine structure can enhance anticancer activity. A study demonstrated that certain pyridine derivatives exhibited cytotoxic effects against leukemia and lymphoma cell lines, with IC50 values indicating significant potency .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis, such as MurB in E. coli . This mechanism highlights the potential of this compound as a lead compound for developing new antibiotics.
Neuropharmacological Effects
In addition to its anticancer and antimicrobial activities, this compound may possess neuropharmacological effects. Pyridine derivatives are often explored for their ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound could influence dopaminergic and serotonergic pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the alkyl chain can significantly alter the compound's efficacy and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Increased alkyl chain length | Enhanced lipophilicity and cellular uptake |
| Substitution at the 2-position of pyridine | Improved binding affinity to target enzymes |
| Addition of halogen groups | Increased potency against cancer cell lines |
These findings underscore the importance of strategic modifications in developing more potent derivatives.
Case Studies
- Anticancer Efficacy : A study involving a series of pyridine-containing compounds demonstrated that specific substitutions led to enhanced cytotoxicity against MCF7 breast cancer cells. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutics .
- Antimicrobial Screening : In a comparative study, N-Methyl derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated strong inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for clinical application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
